Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO'1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2
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Overview
Description
Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO’1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2, is a metal-organic framework (MOF) that has garnered significant attention in recent years. This compound is characterized by its unique structure, which consists of aluminum ions coordinated with 2-amino-1,4-benzenedicarboxylate ligands. The presence of amino groups in the framework enhances its functionality, making it a versatile material for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO’1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2, typically involves a solvothermal method. The process includes the following steps:
Preparation of Precursors: Aluminum nitrate nonahydrate and 2-amino-1,4-benzenedicarboxylic acid are dissolved in a solvent mixture, usually consisting of water and a polar organic solvent like dimethylformamide (DMF).
Reaction Conditions: The solution is transferred to a Teflon-lined autoclave and heated at a specific temperature (usually around 150-200°C) for several hours.
Crystallization: Upon cooling, the product is collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.
Industrial Production Methods
For industrial-scale production, the process can be scaled up by using larger reactors and optimizing the reaction conditions to ensure consistent quality and yield. Continuous flow reactors and microwave-assisted synthesis are also explored to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO’1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2, undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to modify the oxidation state of the aluminum centers.
Substitution: Ligand exchange reactions can occur, where the 2-amino-1,4-benzenedicarboxylate ligands are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Various organic ligands and solvents like ethanol or methanol.
Major Products
Oxidation: Formation of nitro-substituted derivatives.
Reduction: Reduced aluminum complexes.
Substitution: MOFs with different functional groups replacing the original ligands.
Scientific Research Applications
Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO’1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2, has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its high surface area and porosity.
Biology: Explored for drug delivery systems, where the MOF can encapsulate and release therapeutic agents in a controlled manner.
Medicine: Investigated for its potential in imaging and diagnostic applications, leveraging its ability to interact with biological molecules.
Industry: Utilized in gas storage and separation processes, particularly for carbon dioxide capture and hydrogen storage.
Mechanism of Action
The mechanism by which Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO’1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2, exerts its effects is primarily through its structural features:
Molecular Targets: The amino groups and aluminum centers interact with various substrates, facilitating catalytic reactions.
Pathways Involved: The porous structure allows for the diffusion of reactants and products, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
MIL-101(Cr)-NH2: A chromium-based MOF with similar structural features but different metal centers.
MIL-53(Al)-NH2: Another aluminum-based MOF with a different ligand structure.
UiO-66-NH2: A zirconium-based MOF with amino-functionalized ligands.
Uniqueness
Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO’1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2, stands out due to its high thermal stability, large surface area, and versatile functional groups. These properties make it particularly suitable for applications requiring robust and efficient materials.
Properties
Molecular Formula |
C24H22Al3ClN3O15 |
---|---|
Molecular Weight |
708.8 g/mol |
InChI |
InChI=1S/3C8H7NO4.3Al.ClH.2H2O.O/c3*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;;;;/h3*1-3H,9H2,(H,10,11)(H,12,13);;;;1H;2*1H2;/q;;;2*+1;+2;;;;/p-4 |
InChI Key |
HXGJGPXDBKQTHT-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)C(=O)O[Al].C1=CC(=C(C=C1C(=O)O)N)C(=O)O[Al]O[Al](OC(=O)C2=C(C=C(C=C2)C(=O)O)N)Cl.O.O |
Origin of Product |
United States |
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